molecular formula C20H43N2O6P B1504113 Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate CAS No. 474943-68-5

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate

Cat. No.: B1504113
CAS No.: 474943-68-5
M. Wt: 438.5 g/mol
InChI Key: RLNAXSSXIQXSCV-AQCNXKLSSA-N
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Description

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is part of the sphingolipid family, which plays crucial roles in cellular processes and signaling pathways .

Scientific Research Applications

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate has diverse applications in scientific research:

Chemical Reactions Analysis

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane curvature and stress, influencing cellular processes such as apoptosis and proliferation. It targets specific molecular pathways, including those involving phospholipases and sphingolipid metabolism .

Comparison with Similar Compounds

Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate is unique compared to other sphingolipids due to its specific acetamido and hydroxyl functional groups. Similar compounds include:

These compounds share a sphingoid base backbone but differ in their functional groups, leading to distinct biological activities and applications.

Properties

IUPAC Name

azanium;[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40NO6P.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26;/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26);1H3/b16-15+;/t19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNAXSSXIQXSCV-AQCNXKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)C)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)C)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677044
Record name Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-68-5
Record name Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Reactant of Route 2
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Reactant of Route 3
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Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Reactant of Route 4
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Reactant of Route 5
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate
Reactant of Route 6
Ammonium (2S,3R,4E)-2-acetamido-3-hydroxyoctadec-4-en-1-yl hydrogen phosphate

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